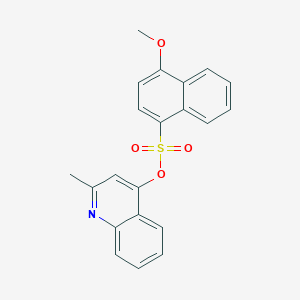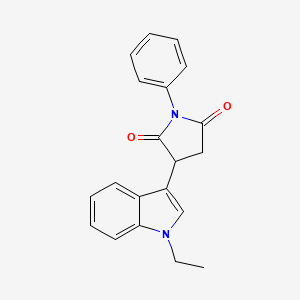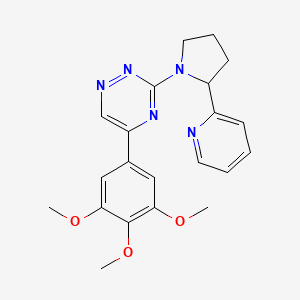
2-METHYL-4-QUINOLYL 4-METHOXY-1-NAPHTHALENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-4-QUINOLYL 4-METHOXY-1-NAPHTHALENESULFONATE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-QUINOLYL 4-METHOXY-1-NAPHTHALENESULFONATE typically involves multiple steps, starting with the preparation of the quinoline and naphthalenesulfonate precursors. One common method involves the reaction of 2-methylquinoline with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-QUINOLYL 4-METHOXY-1-NAPHTHALENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds
Scientific Research Applications
2-METHYL-4-QUINOLYL 4-METHOXY-1-NAPHTHALENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-METHYL-4-QUINOLYL 4-METHOXY-1-NAPHTHALENESULFONATE involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression or protein function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-METHYLQUINOLINE: A simpler quinoline derivative with similar chemical properties.
4-METHOXY-1-NAPHTHALENESULFONATE: A naphthalene derivative with similar sulfonate functionality.
QUINOLINE N-OXIDES: Oxidized derivatives of quinoline with different biological activities.
Uniqueness
2-METHYL-4-QUINOLYL 4-METHOXY-1-NAPHTHALENESULFONATE is unique due to its combined quinoline and naphthalenesulfonate structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential interactions with biological targets compared to simpler derivatives.
Properties
IUPAC Name |
(2-methylquinolin-4-yl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-14-13-20(17-9-5-6-10-18(17)22-14)26-27(23,24)21-12-11-19(25-2)15-7-3-4-8-16(15)21/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLHZEWHZOAFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6100169.png)
![8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-(2-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6100184.png)
![2-[1-[[1-(1H-imidazol-5-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]pyridine](/img/structure/B6100186.png)

![2-[1-(2,2-dimethylpropyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6100194.png)

![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6100232.png)
![[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B6100248.png)
![N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B6100254.png)
![2-[(1,1-Dioxothiolan-3-yl)-methylamino]-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B6100258.png)
![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![N-cyclopropyl-3-[1-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6100268.png)
